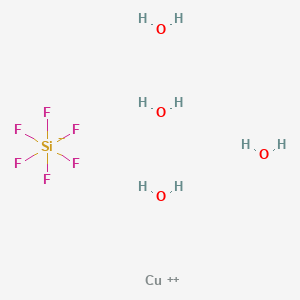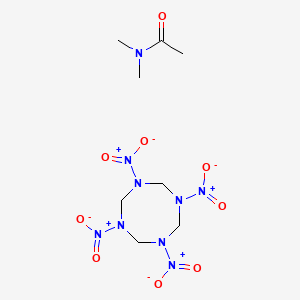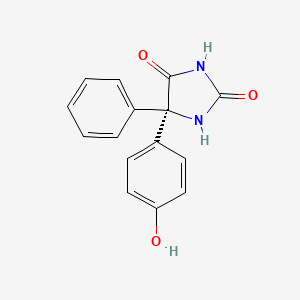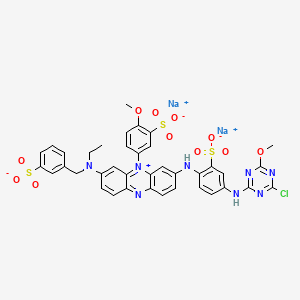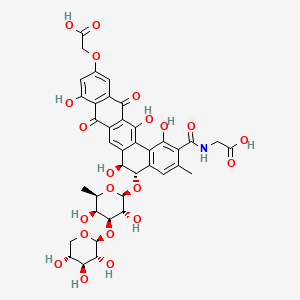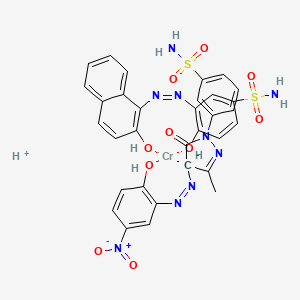
Hydrogen (3-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamidato(2-))(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (3-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamidato(2-))(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with two distinct azo-functionalized sulphonamidato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions to prepare the azo-functionalized ligands, followed by coordination with a chromate source. The general steps include:
Preparation of Azo Ligands: The azo ligands are synthesized through diazotization of aromatic amines followed by coupling with suitable aromatic compounds.
Coordination with Chromate: The prepared azo ligands are then reacted with a chromate source under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: The azo groups can participate in redox reactions, altering the electronic properties of the compound.
Substitution Reactions: The sulphonamidato ligands can be substituted under specific conditions, leading to the formation of new derivatives.
Complexation Reactions: The chromate core can form additional complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups can lead to the formation of amines, while substitution reactions can yield various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique electronic properties.
Material Science: It can be used in the development of advanced materials with specific optical and electronic characteristics.
Biology and Medicine
Biological Probes: The compound can be used as a probe in biological studies to investigate cellular processes.
Therapeutic Agents:
Industry
Dyes and Pigments: The azo groups confer strong coloration properties, making the compound useful in the dye industry.
Sensors: The compound can be used in the development of sensors for detecting various analytes.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The azo groups can participate in electron transfer processes, while the chromate core can interact with metal-binding sites in proteins. These interactions can modulate biological pathways and lead to specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Compounds with similar azo functional groups used in the dye industry.
Chromate Complexes: Other chromate-based complexes with different ligands.
Uniqueness
The uniqueness of this compound lies in its combination of azo-functionalized sulphonamidato ligands and a chromate core, which imparts distinct electronic and structural properties. This makes it suitable for a wide range of applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
82457-11-2 |
|---|---|
Molekularformel |
C32H27CrN9O10S2 |
Molekulargewicht |
813.7 g/mol |
IUPAC-Name |
chromium;hydron;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide;3-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13N6O6S.C16H13N3O4S.Cr/c1-9-15(19-18-13-8-11(22(25)26)5-6-14(13)23)16(24)21(20-9)10-3-2-4-12(7-10)29(17,27)28;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2-8,23H,1H3,(H2,17,27,28);1-9,20-21H,(H2,17,22,23);/q-1;;/p+1 |
InChI-Schlüssel |
FZNXIGMQLOABJP-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)S(=O)(=O)N.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


